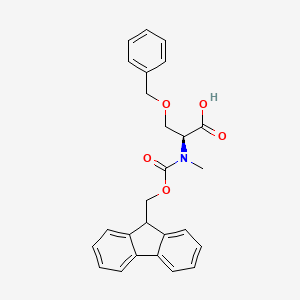

Fmoc-MeSer(Bzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-27(24(25(28)29)17-31-15-18-9-3-2-4-10-18)26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPIFUWXIJVTCS-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-MeSer(Bzl)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-MeSer(Bzl)-OH is a protected amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. It belongs to the class of N-methylated amino acids, which are of significant interest in medicinal chemistry. The incorporation of N-methylated residues into peptides can enhance their pharmacological characteristics by increasing resistance to enzymatic degradation, improving bioavailability, and constraining peptide conformation.[1] This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and applications of this compound.

Chemical and Physical Properties

This compound, systematically named N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-O-benzyl-L-serine, is a synthetic amino acid derivative. The key structural features include the Fmoc protecting group on the α-amino group, a methyl group on the α-nitrogen, and a benzyl group protecting the hydroxyl function of the serine side chain. These protecting groups offer orthogonal stability, allowing for selective deprotection during solid-phase peptide synthesis (SPPS).[1]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 84000-14-6 | [1] |

| Molecular Formula | C₂₆H₂₅NO₅ | [1] |

| Molecular Weight | 431.48 g/mol | [1] |

| Appearance | White powder | |

| Purity | ≥98.0% (HPLC) | |

| Predicted Boiling Point | 618.9 ± 55.0 °C | |

| Predicted Density | 1.264 ± 0.06 g/cm³ | |

| Predicted pKa | 3.43 ± 0.10 | |

| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The steric hindrance from the N-methyl group necessitates optimized coupling protocols to achieve high efficiency.

General Workflow for SPPS using this compound

Detailed Methodologies

2.2.1. Resin Preparation and Swelling

-

Select a suitable resin (e.g., Rink Amide or Wang resin).

-

Place the resin in a reaction vessel.

-

Add Dimethylformamide (DMF) to swell the resin for 30-60 minutes at room temperature.

2.2.2. Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times), followed by DMF (5 times).

2.2.3. Coupling of this compound

Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU are less effective. The use of HATU is recommended for efficient coupling.

-

In a separate vial, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid/HATU solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-4 hours. Extended coupling times are often necessary for N-methylated residues.

-

Monitoring the coupling: The Kaiser test is unreliable for N-methylated amines. A bromophenol blue test can be used as an alternative.

-

After coupling, drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).

2.2.4. Chain Elongation

Repeat the Fmoc deprotection (2.2.2) and coupling (2.2.3) steps for each subsequent amino acid to be added to the peptide chain.

2.2.5. Final Fmoc Deprotection

After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.2.2.

2.2.6. Cleavage and Side-Chain Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the serine residue. A standard TFA cleavage cocktail is used for this purpose.

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen or under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to prevent side reactions with the cleaved benzyl group.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

Logical Relationships in SPPS

The success of incorporating this compound into a peptide sequence hinges on overcoming the challenge of steric hindrance during the coupling step.

Conclusion

This compound is a valuable building block for the synthesis of N-methylated peptides. While its incorporation presents challenges due to steric hindrance, the use of optimized protocols, particularly with stronger coupling reagents like HATU and extended reaction times, allows for its successful integration into peptide sequences. The resulting peptides, with their enhanced stability and conformational rigidity, are promising candidates for various therapeutic and research applications.

References

A Technical Guide to Fmoc-MeSer(Bzl)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-O-benzyl-L-serine, commonly abbreviated as Fmoc-MeSer(Bzl)-OH, is a pivotal protected amino acid derivative utilized in synthetic peptide chemistry. Its unique structural features—an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, N-methylation of the alpha-amino group, and a benzyl (Bzl) ether protecting the side-chain hydroxyl group—confer specific advantages in the construction of complex and modified peptides. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and its role in modern drug discovery and development. The incorporation of N-methylated amino acids like this compound into peptide sequences is a key strategy for enhancing their therapeutic potential by improving metabolic stability, membrane permeability, and conformational rigidity.

Core Chemical Properties

This compound is a white, powdered solid at room temperature. Its molecular structure and key identifiers are summarized below. While a specific experimentally determined melting point is not widely reported in the literature, related compounds such as Fmoc-O-benzyl-L-serine have a melting point in the range of 140-150 °C.

| Property | Value | Source |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-O-benzyl-L-serine | N/A |

| Synonyms | Fmoc-L-MeSer(Bzl)-OH, Fmoc-N-methyl-O-benzyl-L-serine | [1] |

| CAS Number | 84000-14-6 | [1] |

| Molecular Formula | C₂₆H₂₅NO₅ | [2] |

| Molecular Weight | 431.48 g/mol | [2] |

| Appearance | White powder | [2] |

| Purity | ≥98% (HPLC) | |

| Predicted Boiling Point | 618.9 ± 55.0 °C | |

| Predicted Density | 1.264 ± 0.06 g/cm³ | |

| Predicted pKa | 3.43 ± 0.10 |

Solubility Profile

This compound is sparingly soluble in water but exhibits good solubility in organic solvents commonly used in peptide synthesis. This solubility profile is critical for its application in solid-phase peptide synthesis (SPPS), where efficient dissolution in the reaction media is necessary for successful coupling reactions.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Water | Sparingly soluble |

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a common method for determining the molecular weight of this compound. The expected mass-to-charge ratio ([M+H]⁺) for the protonated molecule is approximately 432.5.

Predicted Fragmentation Pattern: In a mass spectrometer, this compound is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of the Fmoc group (a neutral loss of 222.2 Da), cleavage of the benzyl group, and other characteristic fragmentations of the amino acid backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound. A typical analysis would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The N-methylation presents unique challenges in the coupling step due to steric hindrance. The following protocols are adapted for the successful incorporation of this compound into a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for incorporating an this compound residue into a peptide sequence on a solid support is depicted below.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Detailed Coupling Protocol for this compound

Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU and HCTU are often inefficient. More potent activating agents are required to achieve high coupling yields.

Reagents and Equipment:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Reaction vessel for SPPS

-

Shaker

Procedure:

-

Resin Preparation: The peptide-resin is deprotected at the N-terminus using a solution of 20% piperidine in DMF. This is followed by thorough washing with DMF and DCM to remove residual piperidine.

-

Activation of this compound: In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA to this solution. Allow the activation to proceed for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-4 hours.

-

Monitoring the Coupling: The completion of the coupling reaction cannot be monitored by the standard Kaiser test, as it is unreliable for N-methylated amines. A bromophenol blue test is a suitable alternative.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

-

Repeat Synthesis Cycle: For the addition of subsequent amino acids, repeat the deprotection, washing, and coupling steps.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Reagents:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it thoroughly.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

-

Dry the peptide pellet under vacuum.

Purification

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Logical Relationships in Peptide Synthesis with N-Methylated Amino Acids

The decision-making process for successfully incorporating N-methylated amino acids like this compound involves considering the challenges and implementing appropriate solutions.

Caption: Challenges and solutions for incorporating N-methylated amino acids in SPPS.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides with enhanced pharmacological properties. While its N-methyl group presents challenges during peptide coupling, these can be overcome with optimized protocols, including the use of more potent coupling reagents and alternative monitoring methods. The detailed chemical properties and experimental guidelines provided in this document serve as a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development, facilitating the successful synthesis of novel peptide-based therapeutics.

References

The Synthesis and Structure of Fmoc-MeSer(Bzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-O-benzyl-L-serine, commonly abbreviated as Fmoc-MeSer(Bzl)-OH. This unnatural amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of N-methylated peptides with enhanced therapeutic properties.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-serine, characterized by three key modifications:

-

N-α-Fmoc Protection: The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is central to the most common strategy in solid-phase peptide synthesis.

-

N-α-Methylation: The nitrogen of the amino group is methylated, a modification known to increase the metabolic stability and cell permeability of peptides.

-

O-Benzyl Protection: The hydroxyl group of the serine side chain is protected by a benzyl (Bzl) group, preventing unwanted side reactions during peptide synthesis.

The presence of these protecting groups allows for the controlled and sequential addition of this modified amino acid into a growing peptide chain.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 84000-14-6 | [1][2] |

| Molecular Formula | C₂₆H₂₅NO₅ | [1][2] |

| Molecular Weight | 431.48 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity (typical) | ≥98% (HPLC) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available amino acid L-serine. The overall synthetic strategy involves the sequential protection of the side-chain hydroxyl group, the α-amino group, and finally, the N-methylation of the protected amino acid. A common and efficient approach involves a solid-phase method for the final N-methylation step.

Overall Synthesis Workflow

The logical flow for the synthesis of this compound can be visualized as follows:

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of O-Benzyl-L-serine (H-Ser(Bzl)-OH)

This precursor can be synthesized from L-serine in a three-step process involving N-protection, O-benzylation, and subsequent N-deprotection.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-L-Ser-OH)

-

Dissolve L-serine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide and 1,4-dioxane.

-

Cool the solution to 0 °C and slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain Boc-L-Ser-OH.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)

-

Dissolve N-Boc-L-serine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Under an inert atmosphere (e.g., argon), cool the solution to 0 °C and add sodium hydride (NaH, 2.2 eq).

-

Add benzyl bromide (Bzl-Br, 1.1 eq) and stir the reaction mixture at room temperature overnight.

-

Quench the reaction and perform an extractive workup.

-

Purify the crude product to yield Boc-Ser(Bzl)-OH.

Step 3: Synthesis of O-Benzyl-L-serine (H-Ser(Bzl)-OH)

-

Dissolve N-Boc-O-benzyl-L-serine (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2 hours to effect the deprotection of the Boc group.

-

Remove the solvents under reduced pressure.

-

The resulting residue, H-Ser(Bzl)-OH, can be purified by trituration or recrystallization.

Synthesis of Fmoc-Ser(Bzl)-OH

-

Dissolve O-benzyl-L-serine (1.0 eq) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

-

Cool the solution to 0-5 °C and slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane or acetone with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Perform an aqueous workup, including an acid wash to protonate the carboxylic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain the crude Fmoc-Ser(Bzl)-OH, which can be further purified by recrystallization.

Solid-Phase N-Methylation of Fmoc-Ser(Bzl)-OH (Biron-Kessler Method)

This modern approach utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary solid support and protecting group for the carboxylic acid.

Step 1: Loading of Fmoc-Ser(Bzl)-OH onto 2-CTC Resin

-

Swell the 2-CTC resin in anhydrous DCM.

-

In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3.0 eq relative to resin capacity) in anhydrous DCM.

-

Add the amino acid solution to the resin, followed by N,N-diisopropylethylamine (DIEA, 9.0 eq).

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin thoroughly with DCM and methanol to cap any unreacted sites, followed by washes with DCM and N-methyl-2-pyrrolidone (NMP).

Step 2: Fmoc Deprotection

-

Treat the resin with a solution of 20% piperidine in NMP for 5-10 minutes to remove the Fmoc group.

-

Repeat the treatment with fresh piperidine solution.

-

Wash the resin extensively with NMP and DCM.

Step 3: N-Sulfonylation

-

Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4.0 eq) and collidine (10.0 eq) in NMP.

-

Agitate for 30-60 minutes.

-

Wash the resin with NMP.

Step 4: N-Methylation

-

Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 eq) in NMP for 3 minutes.

-

Add a solution of methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, 10.0 eq) in NMP and agitate for 2 minutes.

-

Repeat this methylation cycle until complete conversion is observed (monitored by a mini-cleavage and LC-MS analysis).

-

Wash the resin with NMP.

Step 5: Desulfonylation

-

Treat the resin with a solution of 2-mercaptoethanol (2.0 eq) and DBU (1.0 eq) in NMP.

-

Agitate for 5 minutes and repeat the treatment.

-

Wash the resin with NMP.

Step 6: Re-introduction of the Fmoc Group

-

Treat the resin with a solution of Fmoc-OSu (3.0 eq) and DIEA (1.0 eq) in DCM.

-

Agitate for 1-2 hours.

-

Wash the resin with DCM and NMP.

Step 7: Cleavage from the Resin

-

Wash the resin with DCM.

-

Treat the resin with a solution of 1% TFA in DCM for 1-2 minutes.

-

Drain the cleavage solution into a flask containing water to quench the reaction.

-

Repeat the cleavage step multiple times.

-

The combined aqueous phases contain the final product, this compound, which can be extracted with an organic solvent, dried, and concentrated.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its precursors, compiled from various literature procedures for analogous transformations. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | L-Serine | N-Boc-L-Serine | Boc₂O, NaOH | >90% |

| 2 | N-Boc-L-Serine | N-Boc-Ser(Bzl)-OH | NaH, Bzl-Br | 60-80% |

| 3 | N-Boc-Ser(Bzl)-OH | H-Ser(Bzl)-OH | TFA | >95% |

| 4 | H-Ser(Bzl)-OH | Fmoc-Ser(Bzl)-OH | Fmoc-OSu, NaHCO₃ | 80-95% |

| 5 | Fmoc-Ser(Bzl)-OH | This compound (Solid-Phase) | o-NBS-Cl, CH₃I, DBU, Fmoc-OSu | >70% |

Conclusion

This compound is a crucial reagent for the synthesis of N-methylated peptides. Its synthesis, while multi-stepped, can be achieved with good overall yields through a combination of solution-phase protection of L-serine and a subsequent, efficient solid-phase N-methylation. The methodologies presented in this guide provide a robust framework for the preparation of this valuable compound for applications in peptide-based drug discovery and development.

References

A Technical Guide to Fmoc-MeSer(Bzl)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-N-methyl-O-benzyl-L-serine (Fmoc-MeSer(Bzl)-OH), a specialty amino acid derivative crucial for advanced peptide synthesis. This document outlines its core physicochemical properties, a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.

Core Compound Data

This compound is a protected amino acid derivative designed for the stepwise assembly of peptide chains. The N-α-Fmoc group provides temporary protection of the amino function, the benzyl (Bzl) group protects the side-chain hydroxyl group of serine, and N-methylation at the alpha position offers conformational constraints and resistance to enzymatic degradation in the final peptide.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₂₅NO₅ | [1][2] |

| Molecular Weight | 431.48 g/mol | [1] |

| 431.49 g/mol | [3][4] | |

| 431.47 g/mol | ||

| CAS Number | 84000-14-6 | |

| Appearance | White to off-white solid/powder |

Experimental Protocols: Application in Fmoc-Based SPPS

The primary application of this compound is its incorporation into a peptide sequence using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method relies on the base-lability of the Fmoc group for N-terminal deprotection, allowing for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The acid-labile benzyl group on the serine side chain remains intact until the final cleavage step.

Detailed Methodology for a Single Coupling Cycle:

This protocol outlines the key steps for incorporating a single this compound residue into a peptide-resin.

-

Resin Preparation and Swelling:

-

The solid support (e.g., Wang resin, Rink Amide resin) with the preceding amino acid residue is placed in a reaction vessel.

-

The resin is washed and swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30-60 minutes to ensure optimal reaction kinetics.

-

-

Fmoc Group Deprotection:

-

The temporary N-terminal Fmoc protecting group of the peptide-resin is removed.

-

This is achieved by treating the resin with a 20% solution of piperidine in DMF for approximately 5-15 minutes.

-

The reaction mixture is drained, and the resin is thoroughly washed with DMF to remove the piperidine and the cleaved dibenzofulvene-piperidine adduct. The completion of this step can be monitored by UV absorbance of the fluorenyl chromophore.

-

-

Amino Acid Activation:

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated to facilitate amide bond formation.

-

Activation is performed by dissolving the amino acid in DMF with a coupling reagent and a base. Common activators include aminium/uronium salts like HBTU or HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. The mixture is allowed to react for several minutes.

-

-

Coupling Reaction:

-

The activated this compound solution is added to the deprotected peptide-resin.

-

The reaction vessel is agitated at room temperature for 1-4 hours to ensure the coupling reaction goes to completion.

-

The efficiency of the coupling can be monitored using a qualitative test, such as the Kaiser test, to detect any remaining free primary amines.

-

-

Washing:

-

Following the coupling reaction, the resin is drained and washed extensively with DMF and other solvents like dichloromethane (DCM) and isopropanol (IPA) to remove excess reagents and byproducts.

-

This cycle of deprotection, activation, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on the serine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Visualization of the Synthesis Cycle

The following diagram illustrates the workflow for a single amino acid addition cycle in Fmoc-based solid-phase peptide synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of Fmoc-MeSer(Bzl)-OH in Different Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethyloxycarbonyl)-N-methyl-O-benzyl-L-serine (this compound), a crucial derivative used in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document extrapolates from the general principles governing the solubility of Fmoc-protected amino acids and provides data for structurally analogous compounds. A detailed experimental protocol for determining solubility is presented, alongside a workflow diagram for the utilization of Fmoc-amino acids in SPPS, to empower researchers in their peptide synthesis endeavors.

Introduction to the Solubility of Fmoc-Protected Amino Acids

The solubility of Fmoc-protected amino acids in organic solvents is a critical parameter for efficient peptide coupling in SPPS.[1] Inadequate solubility can lead to suboptimal reaction kinetics, incomplete coupling, and the formation of deletion sequences, which ultimately compromises the purity and yield of the final peptide product.[1] this compound, an N-methylated and side-chain protected serine derivative, presents a unique solubility profile that is influenced by its constituent chemical moieties. The large, hydrophobic Fmoc and benzyl groups generally enhance solubility in nonpolar organic solvents, while the overall polarity is affected by the core amino acid structure.

Factors Influencing the Solubility of this compound

The solubility of an Fmoc-protected amino acid is a multifactorial property governed by several key factors:

-

Amino Acid Side Chain and Modifications: The inherent nature of the amino acid side chain plays a significant role. For this compound, the N-methylation of the backbone can impact hydrogen bonding and conformational flexibility, which in turn affects solubility. N-methylation can lead to an increase in lipophilicity and aqueous solubility.

-

Side-Chain Protecting Group: Large, bulky, and hydrophobic protecting groups, such as the Benzyl (Bzl) group in this compound, generally increase solubility in nonpolar organic solvents like Dichloromethane (DCM) but may decrease it in more polar solvents.[2]

-

The Solvent System: The polarity and hydrogen-bonding capacity of the solvent are crucial.[2] Common solvents in SPPS include N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM).[2] Polar aprotic solvents like DMF and NMP are often effective at solvating a wide range of protected amino acids.

-

Temperature: Solubility is generally temperature-dependent, with an increase in temperature often leading to higher solubility. Gentle heating can be employed to dissolve more challenging Fmoc-amino acids.

-

Presence of Additives: The addition of salts or other reagents can influence the solubility of the protected amino acid in the solvent system.

Solubility Data for this compound and Analogous Compounds

While specific quantitative solubility data for this compound is not widely published, the following table summarizes available data for structurally related Fmoc-amino acids to provide a useful benchmark for solvent selection. It is anticipated that this compound will exhibit good solubility in common SPPS solvents like DMF and DMSO due to its bulky, hydrophobic protecting groups.

| Compound | Solvent | Solubility (mg/mL) | Remarks |

| This compound | Various | Data not publicly available | Good solubility in DMF and DMSO is expected. |

| Fmoc-Ser-OH | DMSO | 200 | Ultrasonic assistance may be required. |

| Fmoc-Lys(Alloc)-OH | DMSO | 100 | Ultrasonic assistance may be beneficial. |

| Fmoc-Lys-OH | DMSO | 50 | Requires sonication and pH adjustment to 2 with HCl. |

| Fmoc-Lys-OH | Methanol | 5.74 | Requires sonication and pH adjustment to 6 with HCl. |

Note: The data for analogous compounds should be used as a guideline. It is strongly recommended to experimentally determine the solubility of this compound in the specific solvent system and conditions for your application.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of an Fmoc-protected amino acid, such as this compound, in a given organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound

-

Analytical grade organic solvents (e.g., DMF, DMSO, NMP, DCM, THF, ACN)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (accurate to ±0.01 mg)

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have visible undissolved solid.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Preparation of Samples for Analysis:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in mg/mL or mol/L.

-

Visualization of Experimental and Logical Workflows

The solubility of this compound is most critical during the coupling step of the SPPS cycle. The following diagrams illustrate the workflow for determining solubility and the general process of Fmoc-SPPS.

Caption: Workflow for experimental determination of solubility.

References

A Technical Guide to Fmoc-MeSer(Bzl)-OH: A Key Building Block in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-MeSer(Bzl)-OH, a crucial N-methylated and side-chain protected amino acid derivative. Its unique structure is instrumental in the synthesis of complex peptides and peptidomimetics, offering enhanced stability and conformational control. This document details its chemical properties, supplier information, and its application in solid-phase peptide synthesis (SPPS), particularly for drug development.

Core Compound Data: this compound

This compound, systematically named N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-benzyl-L-serine, is a synthetic amino acid derivative. The presence of the N-methyl group enhances the metabolic stability and modulates the conformational properties of the resulting peptides.[1] The benzyl group protects the hydroxyl side chain of serine, while the Fmoc group provides temporary protection for the amine functionality, making it ideal for Fmoc-based solid-phase peptide synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 84000-14-6[2][3][4][5] |

| Molecular Formula | C₂₆H₂₅NO₅ |

| Molecular Weight | 431.49 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically >98.0% |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Table 2: Major Suppliers of this compound

| Supplier | Website |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Watanabe Chemical Industries, LTD. | --INVALID-LINK-- |

| AbMole BioScience | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| Chem-Impex International | --INVALID-LINK-- |

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The N-methylation presents unique challenges and advantages in peptide chain elongation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the iterative cycle of Fmoc-SPPS.

Detailed Protocol for Incorporating N-Methylated Amino Acids

Coupling of N-methylated amino acids like this compound is often slower and requires stronger coupling reagents compared to their non-methylated counterparts.

Materials:

-

This compound

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Preparation: Swell the chosen resin in DMF for at least 30 minutes. If starting a new synthesis, deprotect the pre-loaded Fmoc-amino acid on the resin using 20% piperidine in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

-

Activation and Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (or HBTU) (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours. The reaction can be monitored using a Kaiser test, although it is not reliable for N-methylated amino acids. A small sample can be cleaved and analyzed by mass spectrometry to confirm coupling.

-

-

Washing: After the coupling, thoroughly wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc deprotection. Wash the resin and dry it under vacuum. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from the serine residue.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Development: Peptidomimetics

N-methylation is a key strategy in the development of peptidomimetics to improve their therapeutic properties. This modification can enhance metabolic stability, increase membrane permeability, and control the peptide's conformation, which can lead to improved receptor binding and biological activity.

Logical Workflow for Peptidomimetic Drug Design

The following diagram outlines a typical workflow for the rational design of peptidomimetics, a process where this compound can be a valuable tool for introducing N-methylation.

This workflow illustrates how initial peptide leads are optimized through various modifications, including N-methylation, to enhance their drug-like properties. The use of building blocks like this compound is integral to this process, allowing for precise chemical modifications that can lead to the development of novel and effective peptide-based therapeutics.

References

The Strategic Advantage of N-Methylation in Peptide Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides through the introduction of N-methylated amino acids represents a powerful strategy in medicinal chemistry to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics. This technical guide provides an in-depth analysis of the role of N-methylation in modulating peptide structure and function. By altering the peptide backbone, N-methylation imparts significant advantages, including constrained conformation, enhanced proteolytic stability, and improved cell permeability. These modifications collectively contribute to the development of peptide drugs with superior oral bioavailability and therapeutic efficacy. This document will detail the conformational effects of N-methylated amino acids, present quantitative data on their impact, outline key experimental methodologies, and provide visual representations of relevant pathways and workflows.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides offer high selectivity and potency as therapeutic agents, but their application is often hampered by poor metabolic stability and low membrane permeability.[1] N-methylation, the substitution of the amide proton with a methyl group, is a key modification that addresses these challenges by fundamentally altering the peptide's structural and chemical properties.[2][3] This modification is prevalent in naturally occurring cyclic peptides with excellent pharmacokinetic profiles, such as cyclosporine A, inspiring its use in synthetic peptide drug design.[4][5]

The Conformational Impact of N-Methylation

The introduction of a methyl group on the amide nitrogen has profound effects on the local and global conformation of a peptide.

-

Restricted Backbone Flexibility : The methyl group introduces steric hindrance that limits the rotation around the Cα-N bond, thereby reducing the conformational freedom of the peptide backbone. This "conformational constraint" can pre-organize the peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity.

-

Promotion of Cis-Amide Bonds : In unmodified peptides, the trans conformation of the amide bond is overwhelmingly favored. N-methylation lowers the energy barrier for cis/trans isomerization, making the cis conformation more accessible. This is particularly significant for mimicking β-turns and other secondary structures crucial for biological activity.

-

Disruption of Hydrogen Bonding : The absence of the amide proton in N-methylated residues prevents their participation as hydrogen bond donors. This can disrupt or stabilize specific secondary structures, such as β-sheets and helices, depending on the position and number of methylated residues.

Enhancing Proteolytic Stability

A major drawback of peptide drugs is their rapid degradation by proteases in the body. N-methylation provides a steric shield that hinders the approach of proteolytic enzymes to the peptide backbone, thereby increasing metabolic stability. The conformational rigidity conferred by N-methylation can also make the peptide a poor substrate for proteases, which often recognize and cleave flexible, extended peptide chains. Studies have shown that N-methylation of even a single amino acid residue can significantly increase a peptide's half-life in plasma and other biological fluids.

Improving Cell Permeability and Oral Bioavailability

Poor membrane permeability is another significant obstacle for peptide therapeutics, limiting their oral bioavailability. N-methylation enhances permeability through several mechanisms:

-

Reduced Desolvation Penalty : The removal of the amide proton reduces the number of hydrogen bond donors, decreasing the energy required to move the peptide from an aqueous environment into the hydrophobic cell membrane.

-

Increased Lipophilicity : The addition of a methyl group increases the overall lipophilicity of the peptide, favoring its partitioning into the lipid bilayer.

-

Adoption of "Membrane-Permeable" Conformations : N-methylation can induce a more compact, folded conformation that masks polar groups within the peptide's core and presents a more hydrophobic exterior to the cell membrane. This "chameleonic" behavior is crucial for passive diffusion across the cell membrane.

Multiple N-methylations in a peptide can drastically improve its intestinal permeability, leading to significant oral bioavailability.

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on peptide properties.

Table 1: Effect of N-Methylation on the Permeability of Cyclic Peptides

| Peptide Scaffold | Number of N-Methylations | PAMPA Permeability (Papp x 10⁻⁶ cm/s) | RRCK Cell-Based Permeability (Papp x 10⁻⁶ cm/s) |

| Scaffold 1 | 0 | 1.8 | - |

| 3 | 3.5 | 4.9 | |

| Scaffold 2 | 0 | 0.5 | - |

| 3 | 6.1 | 4.1 | |

| Cyclosporine A | 7 | - | 1.1 |

| Data adapted from relevant studies demonstrating the significant increase in permeability with N-methylation. |

Table 2: Stability of Cyclic Peptides in Human Plasma and Liver Microsomes

| Peptide | Human Plasma Stability (t₁/₂ min) | Human Liver Microsomal Stability (CLint µL/min/mg) |

| Scaffold 1 (non-methylated) | > 360 | 225 |

| Scaffold 1 (trimethylated) | > 360 | 110 |

| Scaffold 2 (non-methylated) | > 360 | 109 |

| Scaffold 2 (trimethylated) | > 360 | >320 |

| Cyclosporine A | > 360 | 46.8 |

| Data highlights that while cyclization itself confers high plasma stability, N-methylation can modulate microsomal stability. |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of N-methylated peptides.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

A common method for incorporating N-methylated amino acids is through on-resin methylation or by using pre-synthesized N-methylated amino acid building blocks.

On-Resin N-Methylation Protocol (Miller and Scanlan approach):

-

Resin Swelling : Swell the resin-bound peptide in a suitable solvent like Dichloromethane (DCM).

-

Orthogonally Protected Amino Acid Coupling : Couple the desired amino acid with an orthogonal protecting group on the backbone nitrogen (e.g., o-NBS-Cl).

-

Alkylation : Treat the protected amine with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., DBU) to introduce the methyl group.

-

Deprotection : Remove the orthogonal protecting group to allow for the coupling of the next amino acid.

-

Peptide Elongation : Continue the peptide chain elongation using standard SPPS protocols.

-

Cleavage and Deprotection : Cleave the final peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool to study the conformation of N-methylated peptides in solution.

-

Sample Preparation : Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition : Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY, ROESY) NMR spectra.

-

Data Analysis : Analyze the chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data to determine dihedral angle constraints and inter-proton distances, which are then used to calculate the three-dimensional structure of the peptide. The presence of strong NOEs between adjacent alpha protons can indicate a cis-amide bond.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of peptides.

-

Sample Preparation : Dissolve the peptide in an appropriate solvent (e.g., trifluoroethanol, phosphate buffer).

-

Data Acquisition : Record the CD spectrum in the far-UV region (typically 190-250 nm).

-

Data Analysis : The shape and magnitude of the CD spectrum can indicate the presence of α-helices, β-sheets, or random coil structures. Changes in the CD spectrum upon N-methylation can reveal alterations in the peptide's secondary structure.

Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a high-throughput assay that measures passive diffusion across an artificial lipid membrane.

-

Membrane Preparation : Coat a filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

-

Assay Setup : Add the test peptide solution to the donor wells and a buffer solution to the acceptor wells.

-

Incubation : Incubate the plate for a defined period (e.g., 5 hours) to allow the peptide to diffuse across the membrane.

-

Quantification : Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS.

-

Calculation : Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.

-

Cell Culture : Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days until they form a differentiated and polarized monolayer.

-

Assay Setup : Add the test peptide to the apical (top) or basolateral (bottom) side of the cell monolayer.

-

Incubation : Incubate for a specific time (e.g., 2 hours).

-

Quantification : Measure the amount of peptide that has transported to the opposite chamber using LC-MS/MS.

-

Calculation : Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Conclusion

N-methylation is a cornerstone of modern peptide drug design, offering a robust method to systematically enhance the pharmacokinetic properties of therapeutic peptides. By strategically incorporating N-methylated amino acids, researchers can overcome the long-standing challenges of proteolytic instability and poor membrane permeability. The ability to fine-tune peptide conformation and stability through N-methylation allows for the rational design of next-generation peptide therapeutics with improved efficacy and oral bioavailability, ultimately expanding the therapeutic potential of this important class of molecules.

References

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc and Benzyl Protecting Groups in Modern Organic Synthesis

Introduction

In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex biomolecules, protecting groups are indispensable tools. They serve as temporary chemical moieties that mask reactive functional groups, preventing them from participating in unwanted side reactions. This allows for precise chemical transformations to occur at other sites within a molecule. Among the vast arsenal of protecting groups available to chemists, the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the Benzyl (Bn) group are cornerstones, each possessing unique characteristics that make them suitable for distinct and sometimes complementary roles.

This technical guide provides an in-depth exploration of the purpose, mechanism, and application of Fmoc and Benzyl protecting groups. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of these critical components of modern synthetic strategy.

The Fluorenylmethyloxycarbonyl (Fmoc) Group: A Staple in Peptide Synthesis

The Fmoc group is a base-labile protecting group primarily used for the protection of amines.[1][2] Its introduction in 1972 by Louis A. Carpino and Grace Y. Han revolutionized solid-phase peptide synthesis (SPPS), offering a milder alternative to the harsh acidic conditions required for other protecting groups like Boc.[3]

Mechanism of Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting an amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[1][2] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, resulting in the formation of a stable carbamate linkage.

Deprotection: The key feature of the Fmoc group is its lability under mild basic conditions. Deprotection is achieved through a β-elimination mechanism, typically initiated by a secondary amine base such as piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base abstracts the acidic proton on the 9-position of the fluorenyl ring, leading to the elimination of the carbamate and the formation of a dibenzofulvene (DBF) byproduct. This DBF molecule is subsequently trapped by the amine base.

A significant advantage of this process is that the DBF-piperidine adduct exhibits strong UV absorbance (around 301-312 nm), allowing for real-time, quantitative monitoring of the deprotection reaction's completion.

Core Applications

The primary application of the Fmoc group is in solid-phase peptide synthesis (SPPS). In SPPS, an amino acid chain is assembled sequentially while anchored to a solid resin support. The Fmoc group temporarily protects the N-terminus of the growing peptide chain. Its removal under mild basic conditions does not affect the acid-labile protecting groups commonly used for amino acid side chains or the bond linking the peptide to the resin, a principle known as orthogonality. This allows for the iterative and controlled addition of amino acids to build the desired peptide sequence.

Quantitative Data for Fmoc Deprotection

The efficiency of Fmoc deprotection is critical for the success of SPPS. The reaction kinetics are influenced by the choice of base, its concentration, and the specific amino acid residue.

| Parameter | Condition | Observation | Reference |

| Deprotection Reagent | 20% Piperidine in DMF | Standard and highly effective reagent for Fmoc removal. | |

| Alternative Reagents | 4-Methylpiperidine (4MP), Piperazine (PZ) | Show comparable efficiency to piperidine in many cases. | |

| Reaction Time | 5% Piperidine in DMF | >99% deprotection of Fmoc-Val-OH achieved within 3 minutes. | |

| Reaction Time | 20% Piperidine in DMF | Typically complete within minutes for most amino acids. | |

| Monitoring | UV Spectrophotometry | Dibenzofulvene-piperidine adduct absorbance is measured at ~301 nm. |

Conceptual Experimental Protocol: Fmoc Deprotection in SPPS

-

Swelling: The Fmoc-protected peptide-resin is swollen in a suitable solvent like DMF in a reaction vessel.

-

Deprotection: The swelling solvent is drained, and a solution of 20% piperidine in DMF is added to the resin.

-

Agitation: The mixture is agitated for a predetermined time (e.g., 3-20 minutes) to ensure complete deprotection.

-

Monitoring: The effluent from the reaction vessel can be passed through a UV spectrophotometer to monitor the release of the DBF-piperidine adduct, confirming the reaction's progress and completion.

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and byproducts, preparing it for the coupling of the next Fmoc-protected amino acid.

The Benzyl (Bn) Group: A Robust and Versatile Protector

The Benzyl (Bn) group is a widely used protecting group for various functional groups, including alcohols, phenols, amines, and carboxylic acids. Its key advantage is its stability under a wide range of chemical conditions, including strongly acidic and basic environments, making it a robust choice for complex, multi-step syntheses.

Mechanism of Protection and Deprotection

Protection: Benzyl groups are typically installed by treating the substrate (e.g., an alcohol) with a benzyl halide (benzyl bromide, BnBr, or benzyl chloride, BnCl) in the presence of a base like sodium hydride (NaH) or potassium hydroxide (KOH). This proceeds through a Williamson ether synthesis, an SN2 reaction. For base-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions.

Deprotection: The most common method for cleaving a benzyl group is catalytic hydrogenolysis. This involves reacting the benzylated compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). The reaction is clean, typically yielding the deprotected molecule and toluene as the only byproduct, which is easily removed. Alternative methods for deprotection include strong acidolysis (e.g., with anhydrous HF), oxidation, or the use of Lewis acids.

Core Applications

The robustness of the benzyl group makes it highly valuable in natural product synthesis, carbohydrate chemistry, and nucleoside chemistry. It can withstand many synthetic transformations, allowing chemists to perform complex modifications on other parts of the molecule before its removal. Its stability contrasts with the lability of groups like Fmoc, which is a key aspect of orthogonal protection strategies.

Quantitative Data for Benzyl Deprotection

The conditions for benzyl group hydrogenolysis can be tailored to the specific substrate and the presence of other functional groups.

| Parameter | Condition | Observation | Reference |

| Standard Catalyst | 10% Palladium on Carbon (Pd/C) | A widely used and effective catalyst for hydrogenolysis. | |

| Alternative Catalyst | 20% Pd(OH)₂/C (Pearlman's Catalyst) | Often more effective for N-benzyl groups or difficult substrates. | |

| Hydrogen Source | Hydrogen Gas (H₂) | Typically used at pressures from atmospheric up to 10 bar. | |

| Transfer Hydrogenolysis | Ammonium Formate, Formic Acid | Used as an alternative hydrogen donor, especially when H₂ gas is not ideal. | |

| Solvents | Methanol, Ethanol, Ethyl Acetate, THF | Chosen based on substrate solubility. | |

| Selectivity | Catalyst Pre-treatment | Can prevent unwanted side reactions like the saturation of aromatic rings. |

Conceptual Experimental Protocol: Benzyl Deprotection via Hydrogenolysis

-

Dissolution: The benzyl-protected compound is dissolved in an appropriate solvent (e.g., methanol or ethyl acetate) in a reaction flask.

-

Catalyst Addition: A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The flask is flushed with hydrogen gas (e.g., from a balloon or in a pressure reactor), and the mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Filtration: Upon completion, the reaction mixture is filtered through a pad of celite to remove the solid palladium catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified, typically by column chromatography, to yield the deprotected molecule.

Orthogonal Protection Strategies with Fmoc and Benzyl Groups

The concept of "orthogonality" is central to modern synthetic chemistry. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other. The Fmoc and Benzyl groups form a powerful orthogonal pair:

-

Fmoc Group: Removed by mild base (e.g., piperidine).

-

Benzyl Group: Stable to base, but removed by hydrogenolysis.

This orthogonality is exploited in complex syntheses, such as the preparation of protected peptide fragments or glycopeptides. For example, in SPPS, an amino acid with a benzyl-protected side chain can be incorporated. The N-terminal Fmoc group can be repeatedly removed with piperidine to build the peptide backbone, leaving the benzyl group on the side chain completely intact. This side-chain protecting group can then be removed at a later stage using hydrogenolysis, a process that will not affect acid-labile groups that might also be present. This allows for selective, late-stage modification of specific sites in a complex molecule.

The Fmoc and Benzyl protecting groups are fundamental tools in the synthesis of complex organic molecules. The Fmoc group, with its mild, base-labile nature, is the undisputed standard for the temporary protection of amines in modern solid-phase peptide synthesis. Its UV-traceable deprotection byproduct further enhances its utility in automated processes. In contrast, the Benzyl group offers robust protection for a variety of functional groups, withstanding a broad spectrum of reaction conditions. Its removal via catalytic hydrogenolysis provides a distinct and clean deprotection pathway.

The true power of these groups is most evident when used in concert within an orthogonal protection strategy. This allows researchers and drug development professionals to selectively unmask specific functional groups in the presence of others, enabling the precise and efficient construction of highly complex and sensitive molecules that are vital for advancing science and medicine.

References

Technical Guide to the Safe Handling of Fmoc-MeSer(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-benzyl-L-serine, commonly referred to as Fmoc-MeSer(Bzl)-OH. The information is compiled to ensure safe handling, storage, and use of this compound in a laboratory setting. All data is presented for research use only.

Chemical and Physical Properties

This compound is a protected amino acid derivative widely used in peptide synthesis.[1] Its key physical and chemical properties are summarized below. Understanding these characteristics is fundamental to its appropriate handling and storage.

| Property | Value | Source |

| CAS Number | 84000-14-6 | [1][2][3][4] |

| Molecular Formula | C₂₆H₂₅NO₅ | |

| Molecular Weight | 431.48 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98.0% | |

| Predicted Boiling Point | 618.9 ± 55.0 °C | |

| Predicted Density | 1.264 ± 0.06 g/cm³ | |

| Predicted pKa | 3.43 ± 0.10 |

Safety and Hazard Information

While specific toxicological data for this compound is not extensively published, data from suppliers and analogous compounds allow for a summary of key safety information. It is classified as a combustible solid.

| Category | Information | Source |

| GHS Classification | Combustible Solids (Storage Class 11) | |

| Water Hazard Class (WGK) | WGK 3 (severe hazard to water) | |

| Flash Point | Not applicable | |

| Hazard Statements | Based on typical compounds of this class: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |

| Precautionary Statements | Based on typical compounds of this class: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

| Condition | Specification | Source |

| Storage Temperature | 2 to 8°C | |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator | |

| Handling Advice | Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | |

| Incompatibilities | Strong oxidizing agents. |

Experimental Protocols

The Safety Data Sheet (SDS) for this compound does not provide detailed experimental protocols for its use. The compound is primarily intended for use as a building block in solid-phase peptide synthesis (SPPS). Users should refer to established SPPS methodologies and institutional safety protocols when designing experiments.

Safety Workflow and Emergency Procedures

The following diagram outlines the logical workflow for safely managing this compound, from hazard assessment to emergency response.

References

Commercial Availability and Technical Guide to N-Methylated Serine Derivatives for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Commercial Landscape, Synthesis, and Biological Significance of N-Methylated Serine Derivatives

For researchers, scientists, and drug development professionals, N-methylated serine derivatives represent a class of molecules with significant potential in modulating biological systems. Their unique properties, including enhanced enzymatic stability and cell permeability, make them valuable building blocks in peptide synthesis and drug discovery. This technical guide provides a comprehensive overview of the commercial availability of key N-methylated serine derivatives, detailed experimental protocols for their synthesis and evaluation, and an exploration of their biological roles, particularly their interaction with the N-Methyl-D-aspartate (NMDA) receptor and their impact on hyaluronan production.

Commercial Availability of N-Methylated Serine Derivatives

A variety of N-methylated serine derivatives are commercially available from several suppliers. The following tables summarize the availability of some key compounds, providing a starting point for researchers to source these valuable reagents.

Table 1: Commercially Available N-Methyl-L-serine and its Hydrochloride Salt

| Product Name | Supplier(s) | CAS Number | Purity | Available Forms |

| N-Methyl-L-serine | Sigma-Aldrich[1], Apollo Scientific[2], Chem-Impex[3] | 2480-26-4 | ≥98% (TLC)[1], 98%[2] | Powder |

| N-Methyl-L-serine hydrochloride | Chem-Impex | 2480-26-4 | 98 - 102% (Assay by titration) | White to off-white solid |

Table 2: Commercially Available Protected N-Methylated Serine Derivatives

| Product Name | Supplier(s) | CAS Number | Purity | Key Features |

| N-Boc-N-methyl-L-serine | Thermo Scientific Chemicals, Chem-Impex | 101772-29-6 | 97%, ≥ 97% (Assay) | Boc-protected amine for use in peptide synthesis. |

| N-Methyl-O-tert-butyl-L-serine | Chem-Impex | 197632-83-0 | ≥ 98% | tert-butyl protected hydroxyl group. |

| Fmoc-N-methyl-O-tert-butyl-L-serine | Chem-Impex, Thermo Scientific Chemicals | 197632-77-2 | ≥ 99.5% (Chiral HPLC) | Fmoc-protected amine and tert-butyl protected hydroxyl for solid-phase peptide synthesis. |

| N-Fmoc-N-methyl-L-serine | Advanced ChemBlocks | 291311-48-3 | 95% | Fmoc-protected amine for peptide synthesis. |

Biological Significance and Applications

N-methylated serine derivatives exhibit a range of biological activities and have found applications in various fields of research and development.

Modulation of NMDA Receptor Activity

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. D-serine is a potent endogenous co-agonist at the glycine binding site of the NMDA receptor. N-methylation of serine can influence its interaction with the NMDA receptor, although detailed quantitative data on the binding affinities of N-methylated serine derivatives are not extensively available in the public domain. The modulation of NMDA receptor activity is a key area of investigation for neurological disorders, and N-methylated serine derivatives could serve as valuable tools in this research.

Stimulation of Hyaluronan Production

N-methyl-L-serine has been shown to stimulate the production of hyaluronan (HA) in human skin fibroblasts. A study demonstrated that N-methyl-L-serine, at concentrations of 1-10 mM, dose-dependently increased the incorporation of [3H]glucosamine into HA, with a maximum stimulation of 1.5-fold compared to the control. This effect was specific to HA, as the formation of sulfated glycosaminoglycans was unchanged. The study also found that the β-hydroxyl group and the L-configuration of N-methyl-serine were essential for this activity. Furthermore, N-methyl-L-serine treatment for 24 hours led to a dose-dependent increase in membrane-associated hyaluronan synthase activity.

Table 3: Effect of N-Methyl-L-serine on Hyaluronan Production

| Concentration of N-Methyl-L-serine (mM) | Stimulation of [3H]glucosamine incorporation into HA (fold increase vs. control) |

| 1 | Dose-dependent increase |

| 10 | 1.5 |

Data from Sakai, S., et al. (1999). N-Methyl-L-serine stimulates hyaluronan production in human skin fibroblasts. Skin Pharmacology and Applied Skin Physiology.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of N-methylated serine derivatives.

Synthesis of N-Boc-N-methyl-L-serine

This protocol describes a common method for the synthesis of N-Boc-N-methyl-L-serine, a key intermediate for incorporating N-methylserine into peptides.

Materials:

-

L-serine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Potassium bisulfate (KHSO4)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Methyl iodide (CH3I)

-

Brine

Procedure:

-

N-Boc Protection of L-serine:

-

Dissolve L-serine in 1 N sodium hydroxide solution and cool in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the cooled serine solution.

-

Stir the two-phase mixture at 5°C for 30 minutes and then allow it to warm to room temperature over 3.5 hours.

-

Concentrate the mixture by rotary evaporation, cool in an ice bath, and acidify to pH 2-3 with 1 N potassium bisulfate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate to obtain N-Boc-L-serine as a foam.

-

-

Methyl Esterification and N-Methylation:

-

Dissolve the N-Boc-L-serine in dimethylformamide and cool in an ice-water bath.

-

Add solid potassium carbonate and stir for 10 minutes.

-

Add methyl iodide to the suspension and continue stirring at 0°C for 30 minutes, then warm to room temperature for an additional hour.

-

Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

-

Wash the organic phase with brine, dry with magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester. A more direct N-methylation of the N-Boc-L-serine can also be performed using a suitable base and methylating agent.

-

This protocol is adapted from a general procedure for the synthesis of related compounds.

Enzymatic Stability Assay

N-methylation is known to enhance the resistance of peptides to enzymatic degradation. This protocol outlines a general method to assess the enzymatic stability of a peptide containing an N-methylated serine residue.

Materials:

-

N-methylated peptide

-

Control (unmethylated) peptide

-

Proteolytic enzyme (e.g., trypsin, chymotrypsin, or a mixture of proteases from a biological fluid like serum)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Quenching solution (e.g., trifluoroacetic acid, TFA)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare stock solutions of the N-methylated and control peptides in a suitable buffer (e.g., PBS).

-

Prepare a stock solution of the proteolytic enzyme in the same buffer.

-

In separate tubes, mix the peptide solutions with the enzyme solution to initiate the degradation reaction. A typical peptide-to-enzyme ratio is 100:1 (w/w).

-

Incubate the reaction mixtures at a physiological temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube and immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

-

Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

-

Calculate the percentage of the remaining peptide at each time point relative to the amount at time zero.

-

Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life for both the N-methylated and control peptides.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput in vitro assay used to predict the passive permeability of compounds across biological membranes. This protocol provides a general workflow.

Materials:

-

PAMPA plate (donor and acceptor plates with a lipid-impregnated artificial membrane)

-

N-methylated serine derivative and control compounds

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent (e.g., dodecane)

-

Phospholipid (e.g., lecithin)

-

Plate reader or LC-MS system for analysis

Procedure:

-

Prepare the artificial membrane by coating the filter of the donor plate with a solution of phospholipid in an organic solvent (e.g., 1% lecithin in dodecane).

-

Prepare a solution of the test compound (e.g., N-methylated serine derivative) in PBS in the donor wells.

-

Fill the acceptor wells with PBS.

-

Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.

-

Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

-

After incubation, carefully separate the plates.

-

Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculate the permeability coefficient (Pe) using the following equation:

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the key components and signaling events downstream of NMDA receptor activation.

Caption: A simplified diagram of the NMDA receptor signaling cascade.

Experimental Workflow for Assessing Enzymatic Stability

The following diagram outlines a typical experimental workflow for evaluating the enzymatic stability of N-methylated peptides.

References

Methodological & Application

Application Notes and Protocols for Fmoc-MeSer(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction